molecular formula C18H23N3OS B2936935 3-(4-Methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine CAS No. 941931-08-4

3-(4-Methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine

Cat. No. B2936935
CAS RN: 941931-08-4
M. Wt: 329.46
InChI Key: OMUDDDKJDSJLPJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine is a chemical compound that belongs to the pyridazine family. It is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This compound has shown promising results in preclinical studies as a potential treatment for chronic pain.

Scientific Research Applications

Antiviral Activity

The compound has been studied for its antiviral properties, particularly against rhinoviruses. One study found that a closely related compound, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, is a potent inhibitor of rhinoviruses, reducing viral yields by a significant factor without inhibiting HeLa cell growth. This suggests potential applications in treating rhinovirus infections, which are common causes of the common cold (Andries et al., 2005).

Antibacterial Activity

Another area of research is the antibacterial activity of pyridazine derivatives. Synthesis and reactivity studies have shown that these compounds, including those with structures similar to 3-(4-Methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine, exhibit significant antibacterial activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica. These findings open avenues for the development of new antibacterial agents based on the pyridazine framework (Mohamed, 2004).

Herbicidal Applications

Research has also explored the herbicidal potential of pyridazine derivatives, with some studies demonstrating that compounds in this class can exhibit excellent herbicidal activities at low doses. This suggests that modifications of the pyridazine structure could yield effective agents for pest management in agriculture, offering a new approach to controlling weeds and improving crop yields (Xu et al., 2012).

properties

IUPAC Name

3-(4-methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-22-16-7-5-15(6-8-16)17-9-10-18(20-19-17)23-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUDDDKJDSJLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine

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